N-(4-bromophenyl)-N-phenylprop-2-enamide (KB05) Engages a Distinct Set of Nuclear Cysteines Compared to KB02 in Proximity-Labeling Chemoproteomics
In a direct comparative chemoproteomic study using a Histone-TurboID (His-TID) proximity labeling platform, the cysteine engagement profiles of KB05 (N-(4-bromophenyl)-N-phenylprop-2-enamide) and KB02 (a chloroacetamide scout fragment) were found to be distinct. The heatmap analysis of nuclear cysteine residues revealed unique clusters of liganded cysteines for each fragment, with only partial overlap [1]. This demonstrates that the specific aryl substitution pattern of KB05 dictates its interaction with a different, non-redundant set of nuclear proteins involved in processes such as transcriptional regulation and DNA repair [2].
| Evidence Dimension | Cysteine Engagement Profile (Nuclear Proteome) |
|---|---|
| Target Compound Data | KB05 liganded a specific subset of nuclear cysteines, including residues on proteins like ALG3 (C21), CDKN2AIP (C516), and SMARCD1 (C460) [1]. |
| Comparator Or Baseline | KB02 (chloroacetamide scout fragment) liganded a distinct set of cysteines on proteins such as AKR1B10 (C299), COG8 (C96), and HELLS (C836) [1]. |
| Quantified Difference | Qualitatively distinct liganding profiles; heatmap analysis shows clear separation of cysteine engagement between the two fragments [1]. |
| Conditions | His-TID-1 proximity labeling assay in nuclear lysates, analyzed by isoTOP-ABPP mass spectrometry. Data presented as mean of 2 technical replicates from 2 biological replicates (n=4) [1]. |
Why This Matters
This evidence shows that KB05 is not interchangeable with other electrophilic fragments like KB02; it provides access to a unique subset of the nuclear proteome, enabling the study of specific protein targets that are not engaged by other commonly used scout fragments.
- [1] Peng, Q., et al. Profiling nuclear cysteine ligandability and effects on nuclear localization using proximity labeling-coupled chemoproteomics. Cell Chem. Biol. 2024, 31(3), 550-564.e9. View Source
- [2] Figure 3. MS analysis of His-TID lysates treated with the scout fragments KB02 and KB05 identifies liganding sites on nuclear proteins. PMC10960692, 2024. View Source
